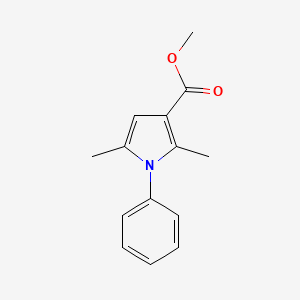

Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

| Signal (δ, ppm) | Assignment |

|---|---|

| 7.56–7.44 (m) | Phenyl meta/para protons |

| 7.23–7.18 (m) | Phenyl ortho protons |

| 6.44 (s) | Pyrrole C4 proton |

| 3.85 (s) | Ester methyl (-OCH$$_3$$) |

| 2.32 (s) | C2 methyl |

| 1.99 (s) | C5 methyl |

- Carbonyl (C=O): 165.6 ppm.

- Aromatic carbons: 128–138 ppm.

- Methyl groups: 12–14 ppm.

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions (KBr, cm⁻¹):

| Band | Assignment |

|---|---|

| 1696 | C=O stretching (ester) |

| 1495 | C=C aromatic/pyrrole |

| 1383 | CH$$_3$$ symmetric bending |

| 1281 | C–O ester asymmetric stretch |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits characteristic fragments:

| m/z | Fragment Ion |

|---|---|

| 243 | Molecular ion [M]$$^+$$ |

| 214 | [M – COOCH$$_3$$]$$^+$$ |

| 171 | [C$${12}$$H$${13}$$N]$$^+$$ (pyrrole-phenyl core) |

| 77 | Phenyl [C$$6$$H$$5$$]$$^+$$ |

The base peak at m/z 171 corresponds to the loss of the methoxycarbonyl group, followed by pyrrole ring decomposition.

Properties

IUPAC Name |

methyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-9-13(14(16)17-3)11(2)15(10)12-7-5-4-6-8-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHGSIQHALOUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acid-Catalyzed Cyclization of 1,3-Dicarbonyl Compounds

- Starting Materials: 1,3-dicarbonyl compounds alkylated with propargyl bromide.

- Procedure:

- Alkylation of 1,3-dicarbonyl compounds to introduce substituents.

- Acid-catalyzed cyclization using trifluoroacetic acid (TFA) to form the pyrrole ring.

- Introduction of primary amines during cyclization to form the N-phenyl substituent.

- Outcome: High yields of 1,2,3,5-tetrasubstituted pyrroles, including this compound analogs.

Esterification and Hydrolysis Steps

- Ester Formation: The carboxylate group at position 3 is introduced as an ester (methyl ester) via esterification of the corresponding carboxylic acid.

- Hydrolysis: The ethyl or methyl ester can be hydrolyzed under reflux with aqueous sodium hydroxide in ethanol/water mixture, followed by acidification to precipitate the carboxylic acid derivative, which can be re-esterified if needed.

Formylation and Subsequent Functional Group Transformations

- Formylation: 2,5-dimethyl-1-phenyl-1H-pyrrole can be formylated at position 3 using Vilsmeier-Haack reaction conditions (DMF and phosphorus oxychloride in toluene at 80 °C), followed by aqueous workup and purification.

- Conversion to Carboxylate: The aldehyde intermediate can be oxidized or further transformed to the carboxylate ester.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- Paal-Knorr Mechanism: Nucleophilic attack of the amine on the 1,4-dicarbonyl compound leads to cyclization with loss of water, forming the pyrrole ring.

- Acid Catalysis: Protonation of carbonyl groups facilitates nucleophilic attack and ring closure.

- Formylation: Electrophilic substitution at the 3-position via Vilsmeier-Haack reagent generates the aldehyde intermediate.

Summary of Research Findings

- The acid-catalyzed cyclization of alkylated 1,3-dicarbonyl compounds is a robust and high-yielding method for synthesizing this compound derivatives.

- Hydrolysis and esterification steps allow for flexible manipulation of the carboxylate group, enabling access to both acid and ester forms with high purity and yield.

- Formylation via Vilsmeier-Haack reaction provides a route to aldehyde intermediates, which can be further functionalized to the target ester, though with moderate yield.

- The Paal-Knorr synthesis remains the most attractive and widely used method due to its simplicity and versatility in introducing various substituents on the pyrrole ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Pyrrole oxides.

Reduction: Pyrrolidine derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate derivatives. A series of novel derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, compounds derived from this pyrrole scaffold exhibited significant zones of inhibition, showcasing their potential as new antimicrobial agents .

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |

|---|---|---|

| 8a | 20 | 15 |

| 8b | 25 | 18 |

| 8c | 30 | 20 |

Calcium Channel Modulation

Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate has been identified as a novel calcium channel activator. It operates differently from traditional calcium channel blockers like verapamil and diltiazem. This compound has shown to increase intracellular calcium levels effectively, making it a potential candidate for further pharmacological studies related to cardiovascular health .

Synthesis of Novel Compounds

The synthesis of this compound involves several chemical reactions including cyclization and condensation processes. These synthetic pathways are crucial for developing new derivatives with enhanced biological activities. The methodologies employed often include Knorr reaction and Vilsmeier–Haack formylation, which allow for the introduction of various substituents that can modulate the pharmacological properties of the resulting compounds .

Material Science Applications

Polymeric Materials

The incorporation of this compound into polymeric matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that these compounds can act as effective plasticizers or stabilizers in polymer formulations, contributing to the development of advanced materials with specific performance characteristics.

Case Studies

Case Study: Antimicrobial Efficacy

A comprehensive study conducted on a series of synthesized pyrrole derivatives demonstrated their efficacy against common pathogens. The study involved a systematic evaluation using standard microbiological techniques to assess the minimum inhibitory concentrations (MICs) and zones of inhibition against selected bacterial strains.

Case Study: Cardiovascular Effects

In vitro studies on cardiac tissue preparations revealed that methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate significantly increased contractility compared to traditional calcium channel modulators. This suggests its potential therapeutic role in managing heart conditions where calcium signaling is disrupted .

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structure. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrrole Derivatives

Substituent Variations and Ester Groups

Key differences among similar compounds arise from substituent positions and ester groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Phenyl vs. No Phenyl Group: The phenyl group at position 1 (as in the target compound and 13i) enhances steric bulk and may improve binding to biological targets, such as ClpP1P2 peptidase in Mycobacterium tuberculosis .

- However, methyl esters may offer metabolic stability advantages .

- Substituent Modifications: Addition of a 4-bromophenethylamino group at position 4 (as in 13i) significantly enhances antitubercular activity, highlighting the role of electron-withdrawing substituents in bioactivity .

Physicochemical and Crystallographic Properties

- Crystallography: While crystallographic data for the target compound are absent, ’s hexahydrobenzo[f]chromeno derivative shows a dihedral angle of 76.82° between naphthalene and phenyl rings, illustrating how bulky substituents influence molecular packing .

Biological Activity

Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound recognized for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its pyrrole ring structure. The compound's unique arrangement of methyl and phenyl groups contributes to its distinct chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal pathogens. For instance:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 25.4 |

| NCI-H460 (Lung) | 30.2 |

| SF268 (Brain) | 22.8 |

These findings indicate that the compound may inhibit cell proliferation through mechanisms that are yet to be fully elucidated but likely involve interaction with specific molecular targets .

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various enzymes and receptors due to its aromatic and heterocyclic structure. This interaction could modulate key biological pathways, contributing to its observed antimicrobial and anticancer effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study synthesized derivatives of this compound and evaluated their antimicrobial activity against clinical isolates. The derivatives displayed enhanced activity compared to the parent compound, indicating the importance of structural modifications in improving efficacy .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of this compound on cancer cell lines using MTT assays. The results revealed dose-dependent inhibition of cell growth, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, and how are intermediates characterized?

- Methodological Answer : Common synthetic routes involve condensation reactions of pyrrole precursors with methylating agents. For example, esterification of carboxylic acid derivatives (e.g., ethyl analogs) using methanol under acidic or catalytic conditions is a standard approach . Intermediates are typically characterized via H NMR and ESI-MS for structural validation. For instance, ethyl analogs (e.g., Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) are synthesized and confirmed by H NMR shifts (e.g., δ 12.52 ppm for NH protons) and mass spectrometry .

Q. How is X-ray crystallography employed to determine the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the crystal structure. For example, related pyrrole derivatives are crystallized in monoclinic systems (space group ) with lattice parameters Å, Å, and . Data collection via Bruker Kappa APEX2 CCD diffractometers and refinement using SHELXL (with ) are standard practices . Weak interactions like C–H⋯O are analyzed to understand packing behavior .

Q. What purification techniques ensure high purity (>95%) for this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or methanol are standard. Purity is verified via HPLC (>95% by GC) and melting point consistency (e.g., 115–118°C for the methyl ester variant) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on ethyl pyrrole analogs reveal dihedral angles (e.g., 76.82° between naphthalene and phenyl rings) and electrophilic reactivity at the C-3 carboxylate group . These insights guide functionalization strategies for drug design .

Q. How are spectroscopic data contradictions resolved (e.g., NMR shifts in different solvents)?

- Methodological Answer : Discrepancies in H NMR data (e.g., solvent-induced shifts in DMSO vs. CDCl) are addressed by cross-referencing with computational predictions. For instance, NH proton signals in DMSO-d (δ 12.52 ppm) align with hydrogen-bonding effects, while CDCl shows downfield shifts due to reduced polarity. ESI-MS validation ( matching) further confirms structural integrity .

Q. What challenges arise in crystallizing derivatives of this compound, and how are they mitigated?

- Methodological Answer : Low solubility in polar solvents and twinning issues are common. Strategies include solvent screening (e.g., DCM/hexane diffusion) and using additives like trifluoroacetic acid. For example, SHELXD and SHELXE are robust for phase refinement in challenging cases, particularly for high-throughput crystallography pipelines .

Q. How is the compound’s bioactivity predicted using in silico models?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling predict interactions with biological targets (e.g., enzyme active sites). Studies on similar pyrrole-carboxylates suggest potential inhibition of kinases or cytochrome P450 enzymes, guided by electrostatic potential maps derived from DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.